"synthesis and characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid"
"synthesis and characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust nucleophilic acyl substitution reaction between 4-bromo-2-fluoroaniline and succinic anhydride. This document outlines the reaction mechanism, provides a detailed step-by-step experimental protocol, and discusses critical process parameters. Furthermore, it establishes a full analytical workflow for structural verification and purity assessment, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS). Expected analytical data are presented in a clear, tabular format to serve as a benchmark for researchers. This guide is intended for chemists and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of this and structurally related N-arylsuccinamic acids.
Introduction: Significance and Synthetic Strategy
Substituted N-arylsuccinamic acids, such as 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid, are important intermediates in organic synthesis. The presence of both a carboxylic acid and an amide functional group within the same molecule provides two distinct points for further chemical modification. The specific halogen substitution pattern on the aromatic ring—a bromine atom para and a fluorine atom ortho to the amine linkage—offers unique electronic properties and potential sites for cross-coupling reactions, making this molecule a highly versatile scaffold in the development of novel pharmaceuticals and functional materials.
The synthesis of this class of compounds is most directly achieved through the acylation of an aniline derivative with a cyclic anhydride. This reaction, a classic example of nucleophilic acyl substitution, proceeds by the attack of the nucleophilic amine onto one of the electrophilic carbonyl carbons of the anhydride, leading to the opening of the ring to form the target amic acid. This approach is favored for its high atom economy, generally mild reaction conditions, and often high yields.[1] This guide details a reliable protocol based on this strategy.
Synthesis Methodology
Principle and Rationale
The core of the synthesis is the reaction between the primary amine of 4-bromo-2-fluoroaniline and succinic anhydride. The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking a carbonyl carbon of succinic anhydride. This addition step forms a tetrahedral intermediate which subsequently collapses, breaking the acyl-oxygen bond and opening the anhydride ring. A final proton transfer step yields the stable amide and carboxylic acid functionalities of the target product. An aprotic solvent is often chosen to facilitate the reaction without competing with the nucleophile.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Materials and Equipment
| Materials | Grade | Supplier |
| 4-Bromo-2-fluoroaniline (CAS: 367-24-8) | ≥98% | Sigma-Aldrich or equivalent |
| Succinic anhydride (CAS: 108-30-5) | ≥99% | Sigma-Aldrich or equivalent |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific or equivalent |
| Deionized Water | N/A | In-house |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
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Rotary evaporator
Experimental Protocol
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Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (5.70 g, 30.0 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (40 mL) to the flask. Stir the mixture until the aniline is fully dissolved. To this solution, add succinic anhydride (3.00 g, 30.0 mmol) in one portion.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 118 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After 2 hours, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of cold deionized water while stirring. A white precipitate should form immediately.
-
Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2x 50 mL) to remove residual acetic acid and any unreacted succinic acid.
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Drying: Dry the purified white solid under vacuum at 50 °C overnight. The expected yield is typically high (>90%).
Safety Precautions
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4-Bromo-2-fluoroaniline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Succinic anhydride: Causes severe skin burns and eye damage. May cause an allergic skin reaction or asthma symptoms if inhaled.[5][6] Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
Characterization and Data Analysis
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid.
Overall Experimental Workflow
Caption: Overall workflow from synthesis to characterization.
Physical Properties
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Appearance: White to off-white solid.
-
Melting Point: A sharp melting point is indicative of high purity. A similar compound, 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid, has a melting point of 169-171 °C, so a distinct range is expected.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by characteristic stretching vibrations.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity/Shape |
| 3400 - 3200 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Medium, Sharp |
Rationale: The IR spectrum provides definitive evidence for the successful ring-opening of succinic anhydride and the formation of both the amide and carboxylic acid groups. The very broad O-H stretch is a classic feature of a hydrogen-bonded carboxylic acid.[8][9] The amide C=O stretch appears at a lower wavenumber than the acid C=O due to the resonance delocalization from the nitrogen atom, which imparts more single-bond character to the carbonyl.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Samples should be prepared in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (NH and OH).
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.1 | Singlet, Broad | 1H | H O-C=O |
| ~9.8 | Singlet | 1H | -NH - |
| ~8.2 | Triplet | 1H | Ar-H (ortho to NH) |
| ~7.6 | Doublet of Doublets | 1H | Ar-H (meta to NH, ortho to Br) |
| ~7.4 | Doublet of Doublets | 1H | Ar-H (ortho to F) |
| ~2.65 | Triplet | 2H | -CO-CH₂ -CH₂- |
| ~2.55 | Triplet | 2H | -CH₂-CH₂ -COOH |
Rationale: The downfield shifts for the carboxylic acid and amide protons are characteristic.[12] The aromatic region will show complex splitting due to ³JH-H and additional couplings to the fluorine atom. The two methylene (CH₂) groups of the succinate backbone are chemically non-equivalent and are expected to appear as two distinct signals, likely triplets due to coupling with each other.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | Carboxylic Acid C =O |
| ~171.5 | Amide C =O |
| ~155.0 (d, ¹JC-F) | C -F |
| ~135.0 (d) | C -NH |
| ~128.5 (d) | Ar-C H |
| ~126.0 (d) | Ar-C H |
| ~120.0 (d) | Ar-C H |
| ~115.0 (d) | C -Br |
| ~31.0 | -C H₂-COOH |
| ~29.5 | -CO-C H₂- |
Rationale: The two carbonyl carbons will be observed in the highly deshielded region of the spectrum.[10] The aromatic carbon directly attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JC-F), providing clear evidence of the fluorine's position.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Molecular Formula: C₁₀H₉BrFNO₃
-
Molecular Weight: 290.09 g/mol
-
Expected Observation (ESI-): An [M-H]⁻ peak at m/z ≈ 288 and 290.
-
Expected Observation (ESI+): An [M+H]⁺ peak at m/z ≈ 290 and 292, or an [M+Na]⁺ peak at m/z ≈ 312 and 314.
Rationale: A key feature to look for is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing the bromine atom, including the molecular ion, will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by 2 m/z units. This provides powerful confirmation of the compound's identity.
Discussion and Insights
The described synthesis is generally straightforward and high-yielding. A potential challenge can be the removal of the acetic acid solvent during work-up. Thorough washing of the precipitated product with water is critical to ensure it is free from acidic impurities that could interfere with subsequent reactions or characterization. If the product does not precipitate cleanly or appears oily, adjusting the pH of the aqueous solution or extracting with an organic solvent like ethyl acetate may be necessary, followed by an acid-base workup to isolate the carboxylic acid.
The collective characterization data provide a self-validating system. FT-IR confirms the presence of the required functional groups. ¹H and ¹³C NMR confirm the specific connectivity of the atoms in the molecular skeleton, and the C-F coupling in the ¹³C NMR is particularly diagnostic. Finally, high-resolution mass spectrometry confirms the elemental composition, with the characteristic bromine isotope pattern serving as a definitive structural fingerprint.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid. The procedure is robust and utilizes readily available starting materials. The comprehensive characterization workflow, including FT-IR, multinuclear NMR, and MS, provides a clear and definitive protocol for structural verification and purity assessment, empowering researchers to confidently use this versatile intermediate in their synthetic endeavors.
References
-
Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18022 Dodecenyl Succinic Anhydride (DDSA). [Online] Available at: [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Online] Available at: [Link]
-
JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Online] Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]
-
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online] Available at: [Link]
-
PubChem - NIH. 4-Bromo-2-fluoroaniline. [Online] Available at: [Link]
-
University of Colorado Boulder. IR Chart. [Online] Available at: [Link]
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Online] Available at: [Link]
-
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Online] Available at: [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of N-Aryl Succinimides. [Online] Available at: [Link]
-
MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Online] Available at: [Link]
-
International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. [Online] Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. prepchem.com [prepchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
